molecular formula C10H20N2O2 B11767604 N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide CAS No. 902836-87-7

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B11767604
CAS No.: 902836-87-7
M. Wt: 200.28 g/mol
InChI Key: AGCOSVMPQXPZQC-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

902836-87-7

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-ethyl-N-methyl-2-piperidin-4-yloxyacetamide

InChI

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-4-6-11-7-5-9/h9,11H,3-8H2,1-2H3

InChI Key

AGCOSVMPQXPZQC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)COC1CCNCC1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula of C10H20N2O2 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the molecular weight and confirming the chemical formula of novel compounds, using the formula C10H20N2O2 as a central example. In drug discovery and development, the precise characterization of a chemical entity is a foundational requirement, mandated by regulatory bodies and essential for establishing intellectual property, understanding structure-activity relationships (SAR), and ensuring reproducibility.[1][2] This document moves beyond simple definitions to detail the integrated analytical workflow required for unambiguous structural confirmation, grounded in the principles of Good Laboratory Practice (GLP).[3][4][5]

Section 1: Theoretical Molecular Weight and Composition

Before any experimental work commences, a thorough theoretical analysis of the target molecular formula is critical. The formula C10H20N2O2 represents a multitude of possible isomers, each with unique chemical structures and properties, yet all sharing the same elemental composition and, consequently, the same molecular weight.

The molecular weight (or more accurately, molar mass) is calculated by summing the atomic weights of all constituent atoms in the formula.[6][7]

Table 1: Standard Atomic Weights

Element Symbol Standard Atomic Weight ( g/mol )
Carbon C 12.011
Hydrogen H 1.008
Nitrogen N 14.007

| Oxygen | O | 15.999 |

Calculation of Average Molecular Weight for C10H20N2O2:

  • (10 × 12.011) + (20 × 1.008) + (2 × 14.007) + (2 × 15.999)

  • = 120.11 + 20.16 + 28.014 + 31.998

  • = 200.282 g/mol

While the average molecular weight is useful for stoichiometric calculations in bulk, high-resolution analytical techniques rely on the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculation of Monoisotopic Mass for C10H20N2O2:

  • (10 × 12.000000) + (20 × 1.007825) + (2 × 14.003074) + (2 × 15.994915)

  • = 120.000000 + 20.156500 + 28.006148 + 31.989830

  • = 200.152478 Da

This exact mass is the value against which high-resolution mass spectrometry data is compared for formula confirmation.[8][9]

Section 2: The Integrated Workflow for Formula and Structure Determination

Confirming the molecular formula and elucidating the specific structure of a C10H20N2O2 derivative requires a multi-technique approach. No single experiment provides all the necessary information. The workflow logically progresses from determining the elemental composition and molecular weight to piecing together the atomic connectivity and identifying functional groups.

G cluster_0 Step 1: Formula Confirmation cluster_1 Step 2: Structural Elucidation HRMS High-Resolution Mass Spectrometry (HRMS) MolWeight Accurate Molecular Weight HRMS->MolWeight Provides EA Elemental Analysis (CHN) EmpFormula Empirical Formula EA->EmpFormula Provides MolFormula Molecular Formula (C10H20N2O2) MolWeight->MolFormula Confirms EmpFormula->MolFormula Confirms FTIR FTIR Spectroscopy MolFormula->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) MolFormula->NMR FuncGroups Functional Groups (e.g., Amide, Ester) FTIR->FuncGroups Identifies Connectivity Atom Connectivity (C-H, C-C framework) NMR->Connectivity Determines Structure Final Structure (Isomer Identification) FuncGroups->Structure Connectivity->Structure

Caption: Integrated workflow for compound characterization.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary goal of HRMS is to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm).[10][11] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For a C10H20N2O2 derivative, obtaining a measured mass that matches the theoretical monoisotopic mass (200.152478 Da) within a narrow error margin provides strong evidence for the proposed molecular formula.[8]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution is often diluted further to a final concentration of ~1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF, Orbitrap) using a known calibration standard across the desired mass range to ensure high mass accuracy.

  • Ionization: Introduce the sample into the instrument. Electrospray ionization (ESI) is most common for polar molecules like potential C10H20N2O2 derivatives. The analysis is run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

  • Data Acquisition: Acquire the mass spectrum. The instrument settings should be optimized for high resolution (>10,000 FWHM).

  • Data Analysis: Identify the peak corresponding to the molecular ion. For positive mode, this would be the [M+H]⁺ adduct at m/z 201.160303. Calculate the mass error between the measured m/z and the theoretical m/z in parts-per-million (ppm). A mass error of <5 ppm strongly supports the assigned formula.

Elemental Analysis (EA)

Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[12] This data is used to calculate the simplest whole-number ratio of atoms, known as the empirical formula.[13][14] When combined with the accurate molecular weight from HRMS, the empirical formula can be definitively scaled up to the molecular formula.[12]

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried compound into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The resulting gases are separated via a chromatographic column and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N.

  • Empirical Formula Determination:

    • Convert mass percentages to moles by dividing by the atomic weight of each element.

    • Divide each mole value by the smallest calculated mole value to obtain a ratio.

    • If necessary, multiply the ratios by a small integer to obtain the whole-number empirical formula. For C10H20N2O2, the expected percentages are C: 59.97%, H: 10.06%, N: 13.99%. The empirical formula is C5H10NO.

    • Compare the empirical formula mass (100.141 g/mol ) to the molecular weight (200.282 g/mol ). The ratio (200.282 / 100.141 ≈ 2) provides the multiplier to convert the empirical formula to the molecular formula.

Spectroscopic Structural Elucidation

Once the molecular formula C10H20N2O2 is confirmed, spectroscopy is used to determine the arrangement of these atoms. This is crucial as isomers can have vastly different biological activities.

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16] Different bond types (e.g., C=O, N-H) vibrate at characteristic frequencies, creating a unique "fingerprint" spectrum.[17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to specific functional groups.

Table 2: Key IR Absorptions for C10H20N2O2 Isomers

Functional Group Bond Characteristic Absorption (cm⁻¹) Appearance
Amide N-H 3100-3500 Medium-Strong, can be broad
Amide C=O 1630-1695 Strong, sharp
Carboxylic Acid O-H 2500-3300 Very broad
Carboxylic Acid C=O 1700-1725 Strong, sharp
Ester C=O 1735-1750 Strong, sharp
Amine N-H 3100-3500 Medium, can show two bands for -NH₂
Alcohol O-H 3200-3600 Strong, broad

| Alkane | C-H | 2850-3000 | Strong |

Causality: NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.[18] It provides information on the chemical environment, number, and connectivity of ¹H (proton) and ¹³C nuclei.[19][20] Comparing the predicted spectra of different isomers with the experimental data allows for unambiguous structure assignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key information includes:

    • Chemical Shift (δ): Indicates the electronic environment of the proton.

    • Integration: The area under a peak is proportional to the number of protons it represents.

    • Multiplicity (Splitting): Reveals the number of protons on adjacent carbons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. While standard acquisition is not inherently quantitative, it reveals the number of unique carbon environments.[21] Techniques like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR (Optional but Recommended): Experiments like COSY (H-H correlation) and HSQC (C-H correlation) are used to definitively establish the connectivity between atoms, especially for complex structures.

Section 3: Case Study: Differentiating Isomers of C10H20N2O2

To illustrate the power of this integrated workflow, consider two plausible, yet structurally distinct, isomers of C10H20N2O2: Sebacic diamide and N,N,N',N'-Tetramethyladipamide . Both have a molecular weight of 200.28 g/mol and the same molecular formula, but their spectroscopic signatures are dramatically different.

Isomer 1: Sebacic Diamide Isomer 2: N,N,N',N'-Tetramethyladipamide
O=C(NH₂)-(CH₂)₈-C(NH₂)=OO=C(N(CH₃)₂)-(CH₂)₄-C(N(CH₃)₂) =O

G cluster_0 Isomer 1: Sebacic Diamide cluster_1 Isomer 2: N,N,N',N'-Tetramethyladipamide img1 img1 img2 img2

Caption: Structures of two C10H20N2O2 isomers.

Table 3: Comparative Spectroscopic Data for C10H20N2O2 Isomers

Technique Feature Predicted Data for Sebacic Diamide Predicted Data for N,N,N',N'-Tetramethyladipamide Rationale for Differentiation
FTIR N-H Stretch Strong, broad peak ~3200-3400 cm⁻¹ Absent Presence/absence of N-H bond is definitive.
C=O Stretch Strong, sharp peak ~1650 cm⁻¹ (Amide I) Strong, sharp peak ~1630 cm⁻¹ (Tertiary Amide) The C=O stretch for tertiary amides is typically at a lower wavenumber than for primary amides.
¹H NMR N-H Protons Broad signal ~5.5-7.5 ppm (4H) Absent Signal for amide N-H protons is present only in Isomer 1.
N-CH₃ Protons Absent Two sharp singlets ~2.9-3.1 ppm (12H total) The large 12H singlet is a unique signature for the four equivalent methyl groups.
α-CH₂ Protons Triplet ~2.2 ppm (4H) Triplet ~2.3 ppm (4H) Similar chemical shifts, but coupling patterns and integrations differ relative to other signals.
β, γ, δ-CH₂ Protons Multiplets ~1.3-1.6 ppm (12H) Multiplet ~1.7 ppm (4H) Isomer 1 has a much larger integral for the central aliphatic chain protons.
¹³C NMR Number of Signals 5 unique signals 4 unique signals Difference in molecular symmetry leads to a different number of chemically distinct carbons.
C=O Carbon ~175 ppm ~172 ppm Carbonyl environment differs slightly.

| | N-CH₃ Carbons | Absent | ~35-37 ppm | Presence of methyl carbons attached to nitrogen is a clear identifier for Isomer 2. |

This comparative analysis demonstrates how an orthogonal set of analytical techniques can easily and unambiguously distinguish between structural isomers, a critical step in any research or drug development program.

Conclusion

The determination of the molecular weight and formula of a novel compound like a C10H20N2O2 derivative is a systematic process that underpins all further chemical and biological investigation. It begins with the theoretical calculation of mass and culminates in a rigorous experimental verification using an integrated suite of analytical tools. High-resolution mass spectrometry and elemental analysis work in concert to confirm the molecular formula, while FTIR and multinuclear NMR spectroscopy provide the detailed structural information necessary to identify a specific isomer. Adherence to these robust, self-validating protocols is essential for ensuring data integrity, meeting regulatory expectations, and advancing scientific discovery with confidence.[22][23]

References

  • Infrared (IR) Spectroscopy. (n.d.). University of Florida, Polymer Chemistry Characterization Lab. Retrieved from [Link][15]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link][8]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). ResearchGate. Retrieved from [Link][24]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link][11]

  • Elemental Analysis. (n.d.). University of Guelph. Retrieved from [Link][12]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1935-1952. Retrieved from [Link][18]

  • Clark, J. (n.d.). The Molecular Ion (M+) Peak in Mass Spectra. Chemguide. Retrieved from [Link][9]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link][16]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021, July 20). PubMed. Retrieved from [Link][25]

  • Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1758-1763. Retrieved from [Link][26]

  • Molecular Weight Calculator (Molar Mass). (n.d.). Science Gateway. Retrieved from [Link][6]

  • Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. Retrieved from [Link][13]

  • Calculating Empirical Formulas for Compounds. (2025, July 28). Chemistry LibreTexts. Retrieved from [Link][14]

  • Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare. Retrieved from [Link][19]

  • GLP Characterization Studies. (2018, November 26). EAG Laboratories. Retrieved from [Link][22]

  • Some physical data and characteristics of amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link][27]

  • NMR Spectroscopy Challenge. (2026, January 24). YouTube. Retrieved from [Link][20]

  • Molecular Weight Calculator. (n.d.). Omni Calculator. Retrieved from [Link][7]

  • Guidance for Industry: Drug Substance. (n.d.). FDA. Retrieved from [Link][28]

  • Good Laboratory Practice (GLP). (n.d.). European Food Safety Authority. Retrieved from [Link][3]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers. (2020, August 11). MDPI. Retrieved from [Link][29]

  • A Guide to Good Laboratory Practice (GLP). (2025, August 19). SafetyCulture. Retrieved from [Link][4]

  • Understanding Good Laboratory Practice (GLP) Standards. (2024, March 5). Visikol. Retrieved from [Link][5]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1). Spectroscopy Online. Retrieved from [Link][23]

  • Molar Mass Calculator. (n.d.). WebQC.org. Retrieved from [Link][30]

  • Synthesis and characterization of some new amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Q11 Development and Manufacture of Drug Substances. (n.d.). FDA. Retrieved from [Link][31]

  • Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. (2023, July 20). MDPI. Retrieved from [Link][32]

  • Determining Empirical and Molecular Formulas. (n.d.). Pressbooks. Retrieved from [Link][33]

  • Empirical Formulas from Analysis. (2026, January 27). Chemistry LibreTexts. Retrieved from [Link][34]

  • Synthesis, Spectroscopic Characterization, and DFT Analysis of Cu(II) Diamide Complexes. (2025, December 20). ResearchGate. Retrieved from [Link][35]

  • Assessment of amide I spectroscopic maps. (2014, June 13). AIP Publishing. Retrieved from [Link][36]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides. (2024, February 19). PMC. Retrieved from [Link][37]

  • 21 CFR Part 314 -- Applications for FDA Approval to Market a New Drug. (n.d.). eCFR. Retrieved from [Link][38]

  • Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource. (2025, September 11). YouTube. Retrieved from [Link][1]

  • What Are the FDA Requirements for Peptide Characterization? (2025, November 27). ResolveMass. Retrieved from [Link][2]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids. (2025, August 7). MDPI. Retrieved from [Link][39]

  • A Practical Method for Amino Acid Analysis by LC-MS. (2023, April 15). PMC. Retrieved from [Link][40]

  • Characterization of Six Diamide Insecticides on Ryanodine Receptor. (2025, July 23). ResearchGate. Retrieved from [Link][41]

Sources

Technical Guide: Biological Activity of N-Substituted Piperidin-4-yloxy Acetamides

[1]

Executive Summary

The N-substituted piperidin-4-yloxy acetamide scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Structurally, it bridges the lipophilic, cationic nature of the piperidine ring (a mimic of the acetylcholine quaternary ammonium) with an amide-linked effector region.

This guide details the technical exploitation of this scaffold, primarily as a dual-binding Acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease therapy, with secondary applications in antimicrobial drug discovery.[1] The acetamide linker provides critical hydrogen-bonding capabilities and conformational flexibility, allowing the molecule to span the narrow active site gorge of AChE, interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Structural Rationale & SAR Logic

The Pharmacophore

The design logic relies on mimicking the transition state of acetylcholine hydrolysis while preventing enzyme turnover.

  • N-Substitution (The Anchor): Usually a benzyl or aryl-alkyl group.[1] This moiety engages in

    
     stacking interactions with aromatic residues (e.g., Trp86) in the AChE active site.[1]
    
  • Piperidine Ring: Protonated at physiological pH, it mimics the cationic head of acetylcholine, binding to the anionic sub-site.

  • Oxy-Acetamide Linker: A semi-rigid spacer that facilitates Hydrogen bonding (via the amide NH and Carbonyl O) with the enzyme gorge residues (e.g., Tyr124), reducing the entropic penalty of binding.

Visualization: SAR & Binding Logic

SAR_LogicCorePiperidin-4-yloxy AcetamideScaffoldN_SubN-Substituent(Benzyl/Aryl)Core->N_SubPosition 1LinkerOxy-AcetamideLinkerCore->LinkerPosition 4CASTarget: CAS(Trp86 / Anionic Site)N_Sub->CASPi-Pi Stacking& Cation-PiAmide_RAmide Terminal(Hydrophobic/Aryl)Linker->Amide_RExtensionGorgeTarget: Gorge(H-Bonding / Tyr124)Linker->GorgeH-BondingPASTarget: PAS(Peripheral Site)Amide_R->PASHydrophobicInteraction

Figure 1: Structural dissection of the scaffold showing the mapping of chemical moieties to specific binding sites within the Acetylcholinesterase enzyme.[1]

Synthetic Pathway

To ensure reproducibility and high yield, a convergent synthesis strategy is recommended.[1] This pathway utilizes a Williamson ether synthesis followed by N-alkylation or vice-versa.[1] The protocol below prioritizes the O-alkylation first to avoid quaternary ammonium salt formation during the ether step.

Reaction Workflow

Synthesis_FlowStartN-Boc-4-piperidinolInter1Intermediate A:N-Boc-4-(acetamide-2-yloxy)piperidineStart->Inter1Ether SynthesisReagent12-Chloroacetamide deriv.(NaH, DMF, 0°C)Reagent1->Inter1DeprotectDeprotection(TFA/DCM)Inter1->DeprotectInter2Intermediate B:Piperidin-4-yloxy acetamide (Free Amine)Deprotect->Inter2FinalTarget Product:N-Substituted Piperidin-4-yloxy AcetamideInter2->FinalN-AlkylationReagent2Benzyl Halide / Aryl Bromide(K2CO3, CH3CN, Reflux)Reagent2->Final

Figure 2: Convergent synthetic pathway for generating library derivatives.

Detailed Protocol: Ether Synthesis Step

Note: This is the critical yield-determining step.[1]

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-piperidinol (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Activation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases (formation of alkoxide).

  • Coupling: Dropwise add the 2-chloro-N-substituted-acetamide (1.1 eq) dissolved in minimum DMF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Workup: Quench with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).

Biological Evaluation: AChE Inhibition[2][3][4][5][6][7][8][9]

The primary biological screen is the Ellman’s Assay . This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.[2][3]

Reagent Logic
  • Acetylthiocholine Iodide (ATCI): The substrate.[2][3] Hydrolysis by AChE yields thiocholine.[2][3][4]

  • DTNB (Ellman's Reagent): Reacts with the free thiol of thiocholine to produce 5-thio-2-nitrobenzoate (Yellow,

    
     nm).[1][2][3]
    
  • Donepezil: Used as the positive control (Standard

    
     nM).[1]
    
Validated Protocol (96-Well Plate Format)
  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Mix: Dissolve AChE (from Electrophorus electricus, Sigma) in buffer to 0.03 U/mL.

  • Inhibitor Incubation:

    • Add 150

      
      L Buffer to wells.
      
    • Add 20

      
      L Test Compound (dissolved in DMSO, final concentration range 
      
      
      M).[1] Ensure DMSO < 1% final volume.
    • Add 20

      
      L Enzyme solution.[2]
      
    • Critical Step: Incubate at 25°C for 15 minutes to allow inhibitor binding equilibrium.

  • Substrate Addition:

    • Add 10

      
      L DTNB (10 mM).[5]
      
    • Add 10

      
      L ATCI (15 mM).
      
  • Measurement: Read Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot reaction rate (slope) vs. log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Representative Data (SAR Trends)

The following table summarizes expected activity trends based on literature consensus for this scaffold.

Compound CodeN-Substituent (R1)Amide Substituent (R2)AChE IC50 (nM)Selectivity (AChE/BuChE)
Ref (Donepezil) N/AN/A12.5 High
A1 MethylPhenyl> 5,000Low
A2 BenzylPhenyl45.2Moderate
A3 2-Fluoro-BenzylPhenyl28.1High
A4 4-Nitro-BenzylPhenyl115.0Low
B1 Benzyl4-Methoxy-Phenyl18.4 Very High

Analysis: A bulky, lipophilic N-substituent (Benzyl) is required for potency (A2 vs A1).[1] Electron-withdrawing groups (Fluorine) on the benzyl ring often enhance binding via improved

1

Secondary Activity: Antimicrobial Screening

Recent studies indicate that N-substituted piperidines disrupt bacterial cell membranes and inhibit efflux pumps.[1]

Protocol: Microbroth Dilution (MIC Determination)
  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: In a 96-well plate, serially dilute test compounds (range 128

    
    g/mL to 0.25 
    
    
    g/mL).
  • Incubation: Add bacterial suspension. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Validation: Use Ciprofloxacin as positive control.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1] [Link]

  • Pissinate, K., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[1] ACS Omega, 1(2), 249–259.[1] [Link][1]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[1][6] Biomedical and Pharmacology Journal, 1(1). [Link]

  • Luo, W., et al. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases.[1] Molecules, 25(3), 633.[1] [Link]

Methodological & Application

Application Notes & Protocols: A Guide to the Scalable Synthesis of N-Dialkyl Substituted Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-dialkyl substituted acetamides are a cornerstone of modern chemistry, serving as pivotal intermediates and final products in the pharmaceutical, agrochemical, and specialty chemical industries.[1] Their synthesis, while conceptually straightforward, presents significant challenges when transitioning from the laboratory bench to industrial-scale production. Key hurdles include ensuring high atom economy, minimizing hazardous waste, controlling costs, and guaranteeing operational safety.[1][2][3] This guide provides a detailed exploration of two robust, scalable, and economically viable methods for the synthesis of N-dialkyl substituted acetamides: Catalytic Direct Amidation of Acetic Acid and Base-Promoted Aminolysis of Alkyl Acetates . Moving beyond simple procedural lists, this document delves into the mechanistic rationale behind each protocol, offering insights into process optimization and critical safety considerations for large-scale operations.

Strategic Approaches to Scalable Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in organic synthesis.[4] For industrial applications, the selection of a synthetic route must prioritize efficiency, sustainability, and cost-effectiveness over the convenience of many laboratory-scale methods.

Classical vs. Modern Methodologies

Traditional approaches often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP) to convert the carboxylic acid into a highly reactive intermediate.[2][5] While effective on a small scale, these methods suffer from poor atom economy, generating significant amounts of by-product waste that is difficult and costly to separate and dispose of, making them unsuitable for large-scale manufacturing.

Modern, "green" chemistry principles steer process development towards catalytic and direct methods that minimize waste.[6] The most atom-economical approach is the direct condensation of a carboxylic acid and an amine, which ideally produces only water as a by-product.[7] This guide focuses on such scalable and sustainable strategies.

Method Selection Rationale:

The two protocols detailed below were selected based on the following criteria for industrial scalability:

  • High Atom Economy: Both methods minimize the formation of stoichiometric by-products.

  • Cost-Effective Reagents: They utilize readily available and inexpensive starting materials like acetic acid, alkyl acetates, and boric acid.

  • Operational Simplicity: The procedures avoid complex or highly hazardous reagents, and the workups are designed for large-scale implementation.

  • Environmental Considerations: The protocols are designed to use more environmentally benign solvents and reduce overall waste, as measured by metrics like Process Mass Intensity (PMI).

Protocol I: Catalytic Direct Amidation of Acetic Acid

This protocol leverages the direct reaction between acetic acid and a secondary dialkylamine, facilitated by a simple, inexpensive Lewis acid catalyst, boric acid. The key to achieving high conversion is the continuous removal of water, which drives the reaction equilibrium toward the product.[8][9]

Causality of Experimental Design: Boric acid acts as a catalyst by forming a reactive acyl-borate intermediate with the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The subsequent removal of water, typically via azeotropic distillation using a Dean-Stark apparatus, is crucial to prevent the reverse reaction (hydrolysis of the amide) and ensure the catalytic cycle proceeds efficiently.[8]

Experimental Workflow: Catalytic Direct Amidation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with: - Acetic Acid (1.0 eq) - Dialkylamine (1.0-1.2 eq) - Boric Acid (1-5 mol%) - Toluene B Heat to Reflux (e.g., ~110°C for Toluene) A->B C Collect Water via Dean-Stark Apparatus B->C D Monitor Reaction Progress (GC, TLC, NMR) C->D E Cool to Room Temperature D->E Upon Completion F Aqueous Wash (e.g., NaHCO3 solution) to remove unreacted acid and boric acid E->F G Separate Organic Layer & Dry (e.g., MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Distillation under reduced pressure) H->I J J I->J Final Product: N,N-Dialkylacetamide

Caption: Workflow for Boric Acid Catalyzed Direct Amidation.

Detailed Step-by-Step Methodology:
  • Reactor Setup: Equip a suitable reaction vessel with a mechanical stirrer, a thermocouple, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser. Ensure the system is inerted with nitrogen, especially if the amine is sensitive to air.

  • Charging Reagents: To the reactor, add toluene (sufficient to allow for efficient reflux and stirring). Add acetic acid (1.0 equivalent) followed by the dialkylamine (1.0 to 1.2 equivalents). A slight excess of the more volatile component (often the amine) can be used to drive the reaction. Finally, add boric acid (1-5 mol%).

  • Reaction Execution: Begin stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction's progress by observing the rate of water collection and by periodic sampling for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when water ceases to collect.

  • Workup - Quench and Wash: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acetic acid and boric acid) and then with brine.

  • Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude N,N-dialkylacetamide can be purified by fractional distillation under reduced pressure to yield the final product of high purity.

Safety & Scale-Up Considerations:
  • Exothermicity: The initial mixing of the acid and amine forms an ammonium carboxylate salt, which is an exothermic process. On a large scale, the reagents should be mixed slowly with adequate cooling to control the temperature.[10]

  • Pressure: Ensure the system is adequately vented through the condenser. The reaction itself does not typically generate gas, but heating a closed system is extremely hazardous.

  • Solvent Choice: While toluene is effective for azeotropic water removal, other solvents like xylene can be used for higher temperatures if needed. Always consult solvent safety data sheets and consider environmental impact.[9]

Protocol II: Base-Promoted Aminolysis of Alkyl Acetates

This method involves the direct reaction of an alkyl acetate (e.g., ethyl acetate or methyl acetate) with a dialkylamine. While this reaction can occur thermally at high temperatures and pressures, it is often sluggish. The use of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) can dramatically accelerate the reaction under milder conditions.[11][12]

Causality of Experimental Design: The aminolysis of unactivated esters is often slow because the amine is not a sufficiently strong nucleophile to attack the ester carbonyl efficiently. A strong base like KOtBu deprotonates the amine, generating a highly nucleophilic amide anion. This anion readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to expel the alkoxide leaving group, forming the final amide product. This approach avoids the formation of the unreactive ammonium carboxylate salt that can plague direct acid-amine condensations.[11][13]

Mechanism: Base-Promoted Aminolysis

G cluster_step1 Step 1: Amine Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Collapse & Product Formation R2NH R₂NH AmideAnion R₂N⁻ K⁺ R2NH->AmideAnion + KOtBu KOtBu KOtBu tBuOH tBuOH KOtBu->tBuOH Tetrahedral Tetrahedral Intermediate AmideAnion->Tetrahedral + CH₃COOR' Ester CH₃COOR' Amide CH₃CONR₂ Tetrahedral->Amide - R'O⁻ K⁺ Alkoxide R'O⁻ K⁺

Caption: Simplified mechanism of base-promoted ester aminolysis.

Detailed Step-by-Step Methodology:
  • Reactor Setup: Use a dry reaction vessel equipped with a mechanical stirrer, thermocouple, and an addition funnel, under an inert atmosphere (nitrogen or argon). Anhydrous conditions are critical due to the use of KOtBu.

  • Charging Reagents: To the reactor, add the dialkylamine (1.0 equivalent) and an anhydrous solvent such as Tetrahydrofuran (THF) or tert-Butyl methyl ether (MTBE). Add the alkyl acetate (1.2 to 2.0 equivalents). Using the ester as the excess reagent is often practical and cost-effective.

  • Base Addition: Cool the mixture in an ice bath (0-5°C). Add a solution or slurry of potassium tert-butoxide (1.1 to 1.5 equivalents) in the reaction solvent portion-wise or via the addition funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitoring: Monitor the reaction by TLC or GC until the starting amine is consumed.

  • Workup - Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or water.

  • Isolation: Transfer the mixture to a separatory funnel and add more water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Safety & Scale-Up Considerations:
  • Pyrophoric Reagents: While KOtBu is not pyrophoric, it is highly reactive with water and moisture. Other strong bases like n-BuLi are pyrophoric and require specialized handling procedures, making KOtBu a safer choice for scale-up.[11]

  • Temperature Control: The addition of the strong base can be exothermic. Maintaining low temperatures during addition is critical to prevent side reactions and ensure safety. A runaway reaction is a significant risk if the base is added too quickly without proper cooling.[10]

  • Solvent Choice: THF is a common choice, but its potential to form peroxides must be managed. MTBE is often a safer alternative on an industrial scale. Avoid protic solvents which will consume the base.

Data Summary & Method Comparison

The choice between these two scalable methods will depend on factors such as raw material cost, equipment availability, and the specific properties of the target acetamide.

ParameterProtocol I: Catalytic Direct AmidationProtocol II: Base-Promoted Aminolysis
Starting Materials Acetic Acid, DialkylamineAlkyl Acetate, Dialkylamine
Key Reagent Boric Acid (Catalytic)Potassium tert-Butoxide (Stoichiometric)
By-products WaterAlcohol (e.g., Ethanol), tert-Butanol
Typical Temperature High (Reflux, 80-140°C)Low to Ambient (0°C to 25°C)
Reaction Time 4 - 24 hours1 - 6 hours
Key Advantage High atom economy, very low catalyst cost.Faster reaction times, milder conditions.
Key Disadvantage High energy input, long reaction times.Requires anhydrous conditions, generates more waste.
Process Mass Intensity Lower (Greener)Higher

Conclusion

The scalable synthesis of N-dialkyl substituted acetamides is readily achievable through rational process design that prioritizes safety, cost, and sustainability. The catalytic direct amidation of acetic acid represents a highly atom-economical and green route, ideal for large-volume manufacturing where energy costs are manageable. Conversely, the base-promoted aminolysis of alkyl acetates offers a faster, lower-temperature alternative that can be advantageous for temperature-sensitive substrates, albeit with a higher PMI due to the use of a stoichiometric base.[11]

Future developments in this field will likely focus on the implementation of continuous flow chemistry to enhance safety and control over reaction parameters, as well as the exploration of biocatalytic methods which can offer unparalleled selectivity under environmentally benign aqueous conditions.[4][6] By understanding the principles outlined in this guide, researchers and process chemists can confidently select and optimize a synthetic strategy that best fits their specific manufacturing needs.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1596-1627. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Gribble, G. W. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Perrin, C. L. (2023). Direct Catalytic Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • La-Venia, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

  • Contente, M. L., & Paradisi, F. (2021). Biocatalytic amide bond formation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Shopov, G. Y., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. PMC. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Wang, D., et al. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. SpringerLink. [Link]

  • Nicholson, W. I., et al. (2021). Direct Amidation of Esters via Ball Milling. ResearchGate. [Link]

  • Purac Biochem BV. (2010). Process for manufacturing n,n-dialkyl lactamide.
  • Wang, S., et al. (2020). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. IOP Conference Series: Earth and Environmental Science. [Link]

  • Chen, J., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. [Link]

  • Purac Biochem BV. (2010). Process for manufacturing n,n-dialkyl lactamide.
  • Green Chemistry & Catalysis. (n.d.). Catalytic Amidation Guide. [Link]

  • Komesu, A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. [Link]

Sources

Solvent selection for nucleophilic substitution of alpha-haloacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for the Nucleophilic Substitution of


-Haloacetamides 

Executive Summary


-Haloacetamides are critical electrophilic motifs in medicinal chemistry, serving as precursors for peptidomimetics and, increasingly, as the reactive "warhead" in covalent inhibitors and Targeted Protein Degradation (PROTAC) linkers. While the reaction mechanism is a fundamental 

substitution, the specific choice of solvent dictates not only the reaction rate but also the impurity profile and downstream processability.

This guide moves beyond standard textbook recommendations, providing a process-focused analysis of solvent effects. We contrast traditional high-performance solvents (DMF, DMSO) with modern green alternatives (2-MeTHF, Acetonitrile) and provide a self-validating protocol for optimizing these substitutions.

Mechanistic Principles & Solvent Effects

The Landscape

The substitution of the halide (Cl, Br, or I) on an


-haloacetamide by a nucleophile (amine, thiol, or phenoxide) proceeds via a concerted bimolecular nucleophilic substitution (

).[1]
  • The Electrophile: The adjacent carbonyl group exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the

    
    -carbon compared to simple alkyl halides.
    
  • The "Naked Anion" Effect: In polar aprotic solvents (DMF, DMSO, NMP), cations (e.g.,

    
    , 
    
    
    
    from the base) are well-solvated, but anions (the nucleophile) are poorly solvated. This leaves the nucleophile "naked" and highly reactive, accelerating rates by orders of magnitude.
  • The "Cage" Effect: In polar protic solvents (MeOH, EtOH, Water), the solvent forms a hydrogen-bond cage around the nucleophile. The nucleophile must shed this solvent shell before attacking the electrophile, significantly raising the activation energy and slowing the reaction.

The Finkelstein Acceleration

For less reactive substrates (specifically


-chloroacetamides), the reaction rate can be sluggish even in optimal solvents. The addition of a catalytic amount of Sodium Iodide (NaI) creates an in-situ Finkelstein reaction . The iodide displaces the chloride to form a highly reactive transient 

-iodoacetamide, which is then rapidly attacked by the nucleophile.

Diagram 1: Mechanistic Pathway & Solvent Interaction The following diagram illustrates the competing effects of solvation and the Finkelstein catalytic cycle.

SN2_Mechanism cluster_solvents Solvent Environment Prot_Solv Protic Solvent (H-Bond Cage) Nu Nucleophile (Nu-) Prot_Solv->Nu Stabilizes/Slows Aprot_Solv Aprotic Solvent (Naked Nucleophile) Aprot_Solv->Nu Activates Product Substituted Product (R-NH-CO-CH2-Nu) Nu->Product Slow Direct Attack (k1) Substrate α-Chloroacetamide (R-NH-CO-CH2-Cl) Intermediate Transient α-Iodoacetamide Substrate->Intermediate + NaI (Cat.) Cl/I Exchange Intermediate->Product Fast Attack (k2) (k2 >> k1)

Caption: Figure 1. Solvent influence on nucleophilicity and the catalytic role of Iodide (Finkelstein condition) in accelerating substitution.

Solvent Selection Matrix

The choice of solvent is a trade-off between Reaction Kinetics and Process Workup .

Solvent ClassExamplesKinetic PerformanceWorkup / Green ScoreRecommendation
Dipolar Aprotic DMF, DMSO, NMPExcellent. Rapid rates due to naked anion effect.Poor. High boiling points; difficult to remove; DMF/NMP are reprotoxic (REACH restricted).Use only for library synthesis (mg scale) or insoluble substrates.
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneGood. Slower than DMF but supports Finkelstein conditions (NaI solubility).Moderate. Easy to evaporate; Acetone incompatible with primary amines (imine formation).Preferred for general synthesis.
Green / Ethereal 2-MeTHF , CPMEModerate. Slower rates; requires phase transfer catalyst (PTC) or organic bases.Excellent. Derived from renewables; immiscible with water (easy extraction); stable to base.Best for Process Scale.
Protic Ethanol, MethanolPoor. H-bonding retards nucleophile; risk of ester/amide exchange.Good. Green and cheap, but kinetically unfavorable.Avoid unless substrate solubility demands it.

Key Insight: 2-Methyltetrahydrofuran (2-MeTHF) is the modern "Gold Standard" for process chemistry. Unlike THF, it is immiscible with water, allowing for a direct aqueous wash of the reaction mixture without solvent exchange [1].

Experimental Protocols

Protocol A: High-Throughput Discovery (DMF/DMSO)

Best for: Milligram-scale library generation where reaction speed is paramount and workup is automated (e.g., prep-HPLC).

  • Dissolution: Dissolve

    
    -chloroacetamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Base Addition: Add DIPEA (Diisopropylethylamine) (1.5 equiv). Note: Inorganic bases like

    
     have poor solubility in DMF/DMSO; organic bases are preferred here.
    
  • Nucleophile: Add amine/thiol nucleophile (1.1 equiv).

  • Reaction: Shake/Stir at 25°C for 2-4 hours.

  • Workup: Direct injection onto C18 Prep-HPLC. Do not attempt aqueous extraction of DMF on this scale.

Protocol B: Green Process Optimization (2-MeTHF)

Best for: Gram-to-Kilogram scale, focusing on purity, yield, and solvent recovery.

  • Setup: Charge reaction vessel with

    
    -chloroacetamide (1.0 equiv) and 2-MeTHF  (5-10 volumes).
    
  • Catalyst (The Finkelstein Boost): Add Sodium Iodide (NaI) (0.1 equiv). This is crucial in ethereal solvents to maintain reaction rate.

  • Base: Add finely ground

    
     (2.0 equiv) or DIPEA (1.2 equiv).
    
  • Nucleophile: Add nucleophile (1.1 equiv).

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC.

    • Checkpoint: If reaction stalls >24h, increase NaI to 0.5 equiv.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Add Water (5 volumes). Agitate and settle.

    • Observation: 2-MeTHF will form the upper layer. The aqueous lower layer removes the inorganic salts (KI, KCl, Base) and DMF traces (if used as co-solvent).

    • Separate layers. Wash organic layer with brine.

    • Concentrate organic layer to obtain product.[2]

Process Decision Tree

Use this workflow to determine the optimal solvent system for your specific substrate.

Solvent_Selection_Workflow Start Start: Substrate Assessment Solubility Is Substrate Soluble in 2-MeTHF or EtOAc? Start->Solubility Green_Route Select 2-MeTHF (Green Protocol) Solubility->Green_Route Yes Trad_Route Select DMF or NMP Solubility->Trad_Route No Yes_Sol Yes Rate_Check Is Reaction Rate Acceptable? Green_Route->Rate_Check Add_Cat Add 10 mol% NaI (Finkelstein) Rate_Check->Add_Cat Slow Finish_Green Aqueous Workup (Phase Separation) Rate_Check->Finish_Green Fast Add_Cat->Finish_Green No_Sol No Workup_Check Can you perform Prep-HPLC? Trad_Route->Workup_Check Direct_Inj Direct Injection (No Workup) Workup_Check->Direct_Inj Yes Aq_Crash Precipitation into Water (Filtration) Workup_Check->Aq_Crash No

Caption: Figure 2. Decision matrix for solvent selection balancing solubility, rate, and downstream processing.

Troubleshooting & Critical Parameters

  • Hydrolysis Risk:

    
    -Haloacetamides are susceptible to hydrolysis in wet solvents, especially under basic conditions.
    
    • Validation: Ensure solvent water content is <0.1% (Karl Fischer titration).

  • Dimerization: Primary amines can react twice if the haloacetamide is in excess.

    • Control: Always add the haloacetamide to the amine solution if the amine is valuable, or use excess amine if the halide is valuable.

  • Thermal Instability:

    
    -Iodoacetamides (formed via Finkelstein) are light and heat sensitive.
    
    • Protocol: If using NaI, keep the reaction vessel wrapped in foil and do not exceed 60°C.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[2][3] ChemSusChem.

  • Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[4][5][6] Ber. Dtsch. Chem. Ges.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve yield, minimize impurities, and achieve consistent results.

Overview of the Core Synthesis Pathway

The most common and efficient route to synthesize this compound is a two-step process. It begins with a nucleophilic substitution reaction, specifically a Williamson ether synthesis, followed by N-alkylation of the piperidine nitrogen.

Step 1: Williamson Ether Synthesis. This step involves the formation of the ether linkage. It is typically achieved by reacting a protected 4-hydroxypiperidine with a suitable 2-halo-N,N-disubstituted acetamide. A strong base is required to deprotonate the hydroxyl group of the piperidine, creating a potent nucleophile.[1][2]

Step 2: N-Alkylation. The second step involves the alkylation of the secondary amine on the piperidine ring to introduce the ethyl group. This can be accomplished through various methods, with reductive amination being a common and high-yielding approach.[3]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection & N-Alkylation A Protected 4-Hydroxypiperidine D Protected this compound A->D SN2 Reaction B 2-Chloro-N-ethyl-N-methylacetamide B->D C Base (e.g., NaH) C->A Deprotonation E Deprotection D->E F This compound E->F G Final Product F->G Purification

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My yield from the Williamson ether synthesis step is consistently low. What are the likely causes?

Low yields in this crucial step often trace back to one of several factors related to the SN2 reaction mechanism.[4]

Answer:

  • Incomplete Deprotonation: The hydroxyl group of 4-hydroxypiperidine must be fully deprotonated to form the highly reactive alkoxide nucleophile. If a base that is too weak or an insufficient amount of a strong base is used, the reaction will be slow and incomplete.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF.[1] Ensure the NaH is fresh and used in at least 1.1 to 1.5 molar equivalents relative to the alcohol.

  • Competing Elimination (E2) Reaction: The alkylating agent, 2-chloro-N-ethyl-N-methylacetamide, can undergo an E2 elimination reaction, especially at elevated temperatures, to form an alkene byproduct.[4]

    • Solution: Maintain a moderate reaction temperature, typically between room temperature and 60°C.[4] Higher temperatures can favor the elimination pathway over the desired substitution.[4]

  • Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.[4]

    • Solution: Always use anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation (e.g., Na+) but leave the alkoxide anion free to act as a nucleophile.[2]

Question 2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a common challenge. The two most likely culprits are over-alkylation of the piperidine nitrogen and side reactions involving the acetamide moiety.

Answer:

  • Over-alkylation: If a non-protected 4-hydroxypiperidine is used in the first step, the alkylating agent can react with both the hydroxyl group and the piperidine nitrogen, leading to a mixture of products.[5]

    • Solution: It is highly recommended to use a Boc-protected 4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate). The Boc group protects the nitrogen from alkylation and can be easily removed later under acidic conditions.

  • Quaternary Salt Formation: In the final N-alkylation step, using an excess of the alkylating agent can lead to the formation of a quaternary ammonium salt, which can be difficult to remove.[5]

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.1 to 1.2 equivalents) of the alkylating agent (e.g., ethyl iodide) and monitor the reaction closely by TLC or LC-MS to stop it upon completion.[6]

The following decision tree can help diagnose common synthesis problems.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Is the Starting Alcohol Consumed? (Check by TLC/LC-MS) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Multiple Spots on TLC? (Besides Product) a1_yes->q2 sol1 Check Base Activity (Use fresh NaH) Increase Reaction Time/Temp a1_no->sol1 Incomplete Reaction a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Likely Side Reactions (e.g., Elimination, Over-alkylation) Lower Temperature Check Stoichiometry a2_yes->sol2 Byproduct Formation sol3 Purification Issue Optimize Chromatography Consider Recrystallization a2_no->sol3 Product is Present but Yield is Low

Sources

Technical Support Center: Purification of Tertiary Amide Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of tertiary amide piperidine intermediates. These molecules are crucial building blocks in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1][2] This center is structured in a practical, question-and-answer format to directly address the specific issues you face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Persistent Oily or Gummy Product That Fails to Crystallize

Q: My tertiary amide piperidine intermediate is a persistent, viscous oil after chromatography and solvent removal. I've tried standard cooling and solvent evaporation techniques, but it refuses to solidify. What methods can I use to induce crystallization?

A: This is a very common and frustrating issue. The inability of a compound to crystallize is often due to the presence of residual solvents, co-eluting impurities that disrupt the crystal lattice formation, or the intrinsic physicochemical properties of the molecule itself.

Causality: Tertiary amides, particularly those with flexible side chains on the piperidine ring, can have low melting points and a high affinity for various solvents. Impurities act as "defects" that prevent the ordered molecular packing required for crystallization.

Troubleshooting Strategies:

  • Trituration: This is often the most effective first step for oils. Trituration involves repeatedly washing or grinding the oily product with a solvent in which the desired compound is insoluble (or sparingly soluble), while the impurities are highly soluble.[3][4] The mechanical action of scratching the flask with a spatula during this process can provide nucleation sites, initiating crystallization.[3][5]

  • Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise until the solution becomes persistently cloudy.[6][7] This brings the solution to a state of supersaturation. Allowing the mixture to stand, sometimes with gentle cooling, can lead to crystal formation.

  • High-Vacuum Drying: Ensure all residual chromatography solvents are thoroughly removed. Place the oil under a high vacuum for several hours, sometimes with gentle warming (if the compound is thermally stable), to remove any trapped solvent molecules that might be inhibiting crystallization.

  • Seeding: If you have a small crystal of the desired compound from a previous batch, adding a "seed" crystal to the supersaturated oil can provide a template for crystal growth.[5][8]

Issue 2: Co-eluting Impurities During Silica Gel Chromatography

Q: I'm running flash chromatography on my tertiary amide piperidine, but a key byproduct has a very similar Rf value, leading to mixed fractions. How can I improve the separation?

A: The basic nitrogen of the piperidine ring is a frequent cause of purification headaches on standard silica gel.[9][10] The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic amine, causing significant peak tailing and poor resolution.[9][10]

Causality: This strong interaction means the compound doesn't move smoothly through the column, resulting in broad peaks that overlap with nearby impurities.

Troubleshooting Strategies:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to "cap" the acidic sites on the silica.[9]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. This will compete with your product for binding to the silanol groups, resulting in sharper peaks and often improved separation.[9]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in dichloromethane or ethyl acetate-based solvent systems, which is particularly effective for very basic compounds.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can provide excellent peak shape and resolution for amines without requiring mobile phase modifiers.[10]

  • Reverse-Phase Chromatography: If the compound and impurities have different hydrophobicities, reverse-phase (C18) flash chromatography or preparative HPLC can be a powerful alternative.

Issue 3: Product Degradation on the Column

Q: I suspect my tertiary amide is hydrolyzing or degrading during silica gel chromatography. My yield is low, and I see new, more polar spots on my TLC plates after the column. What's happening?

A: This is a critical issue, as amides can be susceptible to hydrolysis under acidic conditions, and standard silica gel is acidic (pH ~4-5).[11][12] The prolonged contact time during a slow column run can be sufficient to cause partial cleavage of the amide bond.

Causality: The acidic surface of the silica gel catalyzes the hydrolysis of the amide bond, breaking it into a carboxylic acid and a secondary amine (the piperidine fragment).[11][12] Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, but it can still occur, especially with sensitive substrates.[13]

Troubleshooting Strategies:

  • Neutralize the Silica: Prepare a slurry of your silica gel in your starting eluent and add 1-2% triethylamine. Swirl for a few minutes before packing the column. This deactivates the acidic sites.

  • Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster. Avoid letting the compound sit on the column for extended periods.

  • Switch to a Non-Acidic Method:

    • Crystallization/Trituration: As discussed in Issue 1, these methods avoid chromatography altogether and are ideal if applicable. Recrystallization is often the method of choice for amides.[14]

    • Acid-Base Extraction: This is a highly effective workup or initial purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[1] Your basic piperidine intermediate will become protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified product back into an organic solvent.[1]

Issue 4: Removal of Residual Palladium Catalyst

Q: My synthesis involved a Suzuki or Buchwald coupling, and now I'm struggling to remove trace palladium from my product. It's contaminating my NMR and causing discoloration. How can I get rid of it?

A: Residual palladium is a common and serious impurity, especially in pharmaceutical development, due to its toxicity and potential to interfere with subsequent reactions. The nitrogen atoms in the piperidine and amide moieties can chelate with palladium, making it soluble and difficult to remove by simple filtration.[15]

Causality: Soluble palladium complexes can behave like organic molecules, making them difficult to separate from the desired product using standard chromatographic or extraction methods.[16]

Troubleshooting Strategies:

  • Filtration through Celite®: For heterogeneous catalysts like Pd/C, diluting the reaction mixture with a solvent and filtering through a thick pad of Celite® is often sufficient to trap the insoluble metal particles.[16][17]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon (charcoal) can effectively adsorb residual palladium.[15][18] However, be aware that activated carbon can also adsorb your product, potentially lowering the yield.[15]

  • Metal Scavengers: This is a highly effective but more expensive option. Scavenger resins are solid supports (like silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols.[15] The crude product solution is stirred with the resin, which selectively binds the palladium, and is then simply filtered off.[15][17]

  • Specialized Aqueous Washes: In some cases, washing with an aqueous solution containing a chelating agent (e.g., lactic acid) can help extract the palladium into the aqueous phase.[18]

Issue 5: Choosing a Purification Strategy for Scale-Up

Q: Flash chromatography works well for my 100 mg proof-of-concept synthesis, but now I need to purify 50 grams. What is the most efficient and economical approach for large-scale purification?

A: Scaling up purification requires a shift in mindset from high-resolution techniques to high-throughput, economical methods. The "trial and error" approach used at the bench is not viable for large-scale production.[19]

Causality: Direct linear scale-up of chromatography is often impractical due to the large volumes of solvent and silica required, making it expensive and time-consuming.[20][21]

Recommended Scale-Up Workflow:

  • Optimize the Workup (Bulk Impurity Removal):

    • Acid-Base Extraction: This should be your first step. It is a highly scalable and cost-effective way to remove the majority of neutral and acidic impurities before any other purification is attempted.[1]

  • Induce Crystallization (The Preferred Method):

    • Direct Crystallization: After the workup, concentrate the crude product and attempt to crystallize it directly. Screen a variety of solvents to find a system that provides good purity and yield. This is by far the most economical and efficient method for large-scale purification of solids.[14][22]

    • Salt Formation: If the freebase is an oil, consider forming a salt (e.g., hydrochloride, tartrate). Salts often have much higher crystallinity than the corresponding freebases and can be easily purified by recrystallization.

  • Large-Scale Chromatography (If Necessary):

    • If crystallization fails, large-scale medium-pressure liquid chromatography (MPLC) is the next logical step. The analytical HPLC or TLC conditions can be adapted for preparative scale systems.[19] However, this should be considered a secondary option to crystallization due to cost and solvent waste.

Visualizations & Protocols

Decision Workflow for Purification Method Selection

This diagram outlines a logical decision-making process for selecting the appropriate purification technique for your tertiary amide piperidine intermediate.

Caption: A decision-making workflow for selecting a purification method.

Data Table: Common Chromatography Modifiers
ModifierTypical ConcentrationPurpose & MechanismBest For
Triethylamine (TEA) 0.1 - 2.0% (v/v)Masks acidic silanol sites on silica gel, reducing peak tailing for basic compounds.General purpose purification of amines.[9]
Ammonia (in MeOH) 0.5 - 2.0% of a 7N solutionA stronger base than TEA, highly effective at preventing interactions between very basic amines and silica.Strongly basic compounds or those exhibiting severe peak tailing.
Acetic or Formic Acid 0.1 - 1.0% (v/v)Used to improve the peak shape of acidic compounds by keeping them protonated.Not recommended for tertiary amides, but useful for purifying acidic impurities.
Experimental Protocol 1: Trituration of an Oily Product

Objective: To induce the crystallization of an oily tertiary amide piperidine intermediate by removing soluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent in which your product is expected to be poorly soluble, but the suspected impurities are soluble (e.g., hexane, diethyl ether, or a mixture like ethyl acetate/hexane). Test this on a small scale (a few milligrams of oil in a vial) first.

  • Procedure: a. Place the oily product (e.g., 1.0 g) in a small Erlenmeyer flask. b. Add a small volume (e.g., 5-10 mL) of the chosen trituration solvent. c. Vigorously swirl or stir the mixture with a magnetic stir bar. Use a glass rod or metal spatula to scratch the inside surface of the flask below the solvent level.[3][5] d. Continue stirring/scratching for 15-30 minutes. If the oil begins to solidify, you may see the formation of a white precipitate or a slurry.

  • Isolation: a. Collect the resulting solid by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter with a small amount of fresh, cold trituration solvent to remove any remaining surface impurities.

  • Drying: Dry the solid under a high vacuum to remove all traces of the solvent. Analyze by NMR or LCMS to confirm purity.

Experimental Protocol 2: Acid-Base Extraction for Bulk Purification

Objective: To separate a basic tertiary amide piperidine intermediate from neutral or acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 200 mL of 1 M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated basic product will move into the aqueous (bottom) layer.[1][23]

  • Phase Separation: Drain the lower aqueous layer into a large Erlenmeyer flask. The organic layer, containing neutral and acidic impurities, can be discarded. For a thorough extraction, wash the organic layer one more time with fresh 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly and carefully add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (confirm with pH paper, pH > 12). The deprotonation of your product may cause it to precipitate as a solid or separate as an oil.

  • Final Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the free-based product back into a fresh organic solvent (e.g., 3 x 150 mL of dichloromethane).[1]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified tertiary amide piperidine intermediate.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]

  • Ye, Z., et al. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry. Available at: [Link]

  • Gimeno, A., et al. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmaTech. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. Not Voodoo. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Not Voodoo. Available at: [Link]

  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]

  • Bio-Link. (2024). Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. Available at: [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • ResearchGate. (2025). How to recrystallize an oily compound? [Online Forum]. Available at: [Link]

  • ResearchGate. (n.d.). Acid Wash Scrubbing as a Countermeasure for Ammonia Emissions from a Postcombustion CO2 Capture Plant. Request PDF. Available at: [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Bio-Rad. Available at: [Link]

  • Menke, J., Krop, U., & Greco, G. (n.d.). Systematic and efficient method scale-up for peptide purification. KNAUER. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • N/A. (n.d.). Recrystallization-1.pdf. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? [Online Forum]. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs. Available at: [Link]

  • ResearchGate. (2022). What does "trituration" mean in this text? What should I do to induce crystallization? [Online Forum]. Available at: [Link]

  • DS M. (2021). Trituration theory / part 1. YouTube. Available at: [Link]

  • Google Patents. (2010). WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • N/A. (n.d.). 4. Crystallization. Available at: [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Available at: [Link]

  • Google Patents. (1944). US2363158A - Process for the purification of piperidine.
  • Google Patents. (2015). US9120996B2 - Process of reactive trituration directly on an oil cake.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic Synthesis. Available at: [Link]

  • Reddit. (2015). Today, I managed to crystallise my shitty oil. What have been your 'complete luck' stories?. r/chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Royal Society of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Mukherjee, A. (2022). Reaction Today: Hydrolysis of Amide. YouTube. Available at: [Link]

  • Lasota, J., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. DTIC. Available at: [Link]

Sources

Technical Support Center: Sterically Hindered Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the formation of sterically hindered amides, specifically focusing on the synthesis of N-ethyl-N-methyl amides. The secondary amine, N-ethylmethylamine, while relatively small, presents a significant kinetic barrier when paired with sterically demanding carboxylic acids. This resource provides in-depth troubleshooting, validated protocols, and mechanistic insights to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/NHS coupling protocol is failing to produce my target N-ethyl-N-methyl amide. What is the underlying chemical reason for this failure?

A1: The primary reason for failure with standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the high activation energy barrier imposed by steric hindrance. The overall mechanism involves two main steps:

  • Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate. This step is usually fast.

  • Nucleophilic Attack: The amine (N-ethylmethylamine) must then attack the carbonyl carbon of this bulky intermediate.

When either the carboxylic acid or the amine is sterically hindered, this second step becomes extremely slow. The ethyl and methyl groups on the nitrogen of your secondary amine create a congested environment that impedes its approach to the activated carbonyl. While the O-acylisourea intermediate waits for the slow nucleophilic attack, it is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway. Standard additives like N-hydroxysuccinimide (NHS) form an activated ester that is more stable than the O-acylisourea but may still not be reactive enough to be attacked by a hindered secondary amine at an appreciable rate.

Q2: What are the most robust and reliable coupling reagents for forming amides with hindered secondary amines like N-ethylmethylamine?

A2: For challenging couplings involving steric hindrance, moving beyond carbodiimides to more potent activating agents is critical. Uronium/aminium and phosphonium salt-based reagents are the industry standard for these cases because they generate highly reactive activated esters that are more susceptible to nucleophilic attack.[1][2]

Here are the top-tier recommendations:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult couplings. It is based on HOAt (1-Hydroxy-7-azabenzotriazole), which forms a highly reactive activated ester. The nitrogen in the pyridine ring of the HOAt moiety can act as an intramolecular general base catalyst, accelerating the subsequent amine attack.[2]

  • HBTU/HCTU: Similar to HATU but based on HOBt (1-Hydroxybenzotriazole) or 6-Cl-HOBt. They are extremely effective, though HATU often shows superior performance and lower rates of epimerization in chiral systems.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on Oxyma Pure. It boasts reactivity comparable to HATU but offers a significant safety advantage, as its byproducts are not explosive like those derived from HOBt or HOAt.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt reagent, often used when uronium salts fail. It is particularly useful for coupling N-methylated amino acids.[2]

ReagentActivator CoreKey AdvantagesConsiderations
HATU HOAtHighest reactivity, low epimerization, fast kinetics.[2]Higher cost, byproduct has explosive potential.
HCTU 6-Cl-HOBtMore reactive and soluble than HBTU.[1]Byproduct has explosive potential.
COMU Oxyma PureReactivity comparable to HATU, safer byproducts.[1]Higher cost than older reagents.
PyBOP HOBtExcellent for hindered systems, phosphonium-based.Byproduct has explosive potential.
Q3: My budget is tight. Is converting the carboxylic acid to an acyl chloride a viable and cost-effective alternative to expensive coupling reagents?

A3: Absolutely. Activation via an acyl chloride is a classic, powerful, and economical method to overcome steric hindrance. The acyl chloride is significantly more electrophilic than the intermediates formed by coupling reagents, forcing the reaction even with poorly nucleophilic or hindered amines.[]

The most common reagents for this transformation are thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.

Causality: The Vilsmeier-Haack intermediate formed from DMF and oxalyl chloride is a potent catalyst for generating the acyl chloride. Once formed, the highly electrophilic acyl chloride readily reacts with N-ethylmethylamine. A stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is required to neutralize the HCl generated during the reaction.[][4]

Key Considerations:

  • Functional Group Compatibility: The conditions can be harsh. Acid-sensitive functional groups in your substrate may not be tolerated.[]

  • Safety: Thionyl chloride and oxalyl chloride are corrosive and toxic and react vigorously with water. Reactions should be performed in a well-ventilated fume hood.

  • Over-activation: For some delicate substrates, this method can be too aggressive, leading to side reactions. In such cases, converting the acid to an acyl fluoride, which is more stable than the chloride but still highly reactive, can be a superior strategy.[5]

Q4: I am observing reaction stalling and low yields even with a strong coupling reagent. What are the likely side reactions, and how can they be minimized?

A4: Stalling or low yields in hindered couplings, even with potent reagents, often point to a few key issues:

  • Base Selection: The choice of base is crucial. A base that is too nucleophilic can compete with your desired amine. The most common choice is a sterically hindered, non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-collidine.[1] These bases are too bulky to act as nucleophiles but are effective at scavenging protons.

  • Reaction Temperature: Standard room temperature conditions may be insufficient to overcome the high activation energy of a sterically demanding reaction. Gradually increasing the temperature to 40-60 °C can significantly improve the reaction rate. Microwave-assisted synthesis is another excellent option for safely and rapidly reaching higher temperatures, often reducing reaction times from hours to minutes.[6]

  • Reagent Stoichiometry and Addition Order: For difficult couplings, it's common to use a slight excess of the amine and coupling reagent (e.g., 1.2-1.5 equivalents). Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amine can sometimes improve yields by ensuring the activated species is readily available.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Insufficient activation energy.2. Coupling reagent not potent enough.3. Steric hindrance is too extreme.1. Increase reaction temperature (e.g., to 50 °C or use microwave).2. Switch to a high-performance reagent like HATU or COMU.[1][2]3. Convert the carboxylic acid to an acyl chloride.[]
Starting acid consumed, but no desired product formed 1. Activated intermediate is decomposing.2. With carbodiimides, formation of N-acylurea byproduct.1. Add the amine immediately after the coupling reagent.2. Use a uronium/phosphonium salt (e.g., HATU) that forms a more stable activated ester.
Multiple new spots on TLC/LC-MS 1. Side reactions due to excess base or high temperature.2. Epimerization at an α-chiral center of the acid.1. Use a hindered, non-nucleophilic base (DIPEA).2. Ensure temperature is controlled.3. Use a reagent known for low epimerization, like HATU.[2]
Reaction works but is very slow ( > 24h) Kinetic barrier due to steric hindrance.1. Increase temperature or use microwave irradiation.[6]2. Consider a catalytic method, such as with boronic acids, which often run at higher temperatures under azeotropic reflux.[7][8]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Hindered Amide Formation

Caption: A logical workflow for troubleshooting difficult N-ethyl-N-methyl amide formations.

Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActivatedEster R-CO-OAt (Highly Reactive Activated Ester) RCOOH->ActivatedEster HATU HATU HATU->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster - H-Base⁺ Amine Et-NH-Me (N-ethylmethylamine) TetrahedralInt Tetrahedral Intermediate Amine->TetrahedralInt Nucleophilic Attack ActivatedEster->TetrahedralInt Amide R-CO-N(Et)Me (Target Amide) TetrahedralInt->Amide Collapse HOAt HOAt (Byproduct) TetrahedralInt->HOAt

Caption: Simplified mechanism of amide formation using the HATU coupling reagent.

Validated Experimental Protocols

Protocol 1: High-Performance Coupling Using HATU

This protocol is recommended for substrates with significant steric hindrance where standard methods have failed.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a 0.1-0.5 M solution).

  • Reagent Addition: Add N-ethylmethylamine (1.2 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, warm the mixture to 40-50 °C and continue monitoring. Typical reaction times are 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Protocol 2: Acyl Chloride Formation and Subsequent Amination

This protocol is a robust and cost-effective method for forcing difficult couplings.

Step A: Acyl Chloride Formation

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2-1.0 M). Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Activation: Cool the solution to 0 °C. Add oxalyl chloride (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO₂ and CO) should be observed. Completion can be monitored by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS.

  • Isolation: Once complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step B: Amidation

  • Preparation: Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool to 0 °C under an inert atmosphere.

  • Amine Addition: In a separate flask, dissolve N-ethylmethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[]

References

  • Saito, T., & Yamamoto, H. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Gavit, A. V., et al. (2025, January 30). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry. [Link]

  • Ishihara, K. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • Pace, V., & Holzer, W. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Lundberg, H. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-Portal.org. [Link]

  • Taussat, A., et al. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

Sources

Troubleshooting O-alkylation reactions of 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #4HP-ALK-001 Subject: Troubleshooting O-Alkylation Protocols for 4-Hydroxypiperidine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemoselectivity Paradox

You are likely here because you attempted to alkylate 4-hydroxypiperidine and obtained a mixture of products, primarily N-alkylated species, or experienced low conversion.

The Core Problem: 4-Hydroxypiperidine is a bidentate nucleophile.

  • Nitrogen (Secondary Amine): Higher HOMO energy, softer nucleophile, kinetically favored.

  • Oxygen (Secondary Alcohol): Lower HOMO energy, harder nucleophile, thermodynamically favored only under specific deprotonation conditions.

The Golden Rule: You cannot reliably achieve high-yield O-alkylation on 4-hydroxypiperidine without first masking the nitrogen. N-Protection is not optional; it is a prerequisite.

Part 1: Strategic Decision Matrix

Before mixing reagents, determine your reaction pathway based on your electrophile.

G Start Substrate: 4-Hydroxypiperidine Check Is Nitrogen Protected? (Boc, Cbz, Bn) Start->Check Stop STOP: Protect Nitrogen First Check->Stop No Electrophile Identify Electrophile Type Check->Electrophile Yes Alkyl Aliphatic Halide (R-X) Electrophile->Alkyl Aryl Aromatic System (Ar-X / Ar-OH) Electrophile->Aryl Williamson Method A: Williamson Ether Synthesis (NaH + R-Br/I) Alkyl->Williamson SNAr Method B: SNAr (Activated Ar-F + Base) Aryl->SNAr Electron-Deficient (e.g., 4-F-CN-Ph) Mitsunobu Method C: Mitsunobu (Phenol + PPh3 + DEAD) Aryl->Mitsunobu Electron-Rich/Neutral (e.g., Phenols)

Figure 1: Decision tree for selecting the optimal O-alkylation strategy based on electrophile electronics.

Part 2: Troubleshooting & Protocols

Scenario A: Aliphatic Electrophiles (Williamson Ether Synthesis)

The Issue: Low yield, elimination byproducts (alkenes), or unreacted starting material.

Root Cause Analysis:

  • Moisture: Sodium Hydride (NaH) is instantly deactivated by water.

  • Aggregation: The alkoxide of 4-hydroxypiperidine aggregates in non-polar solvents, reducing reactivity.

  • E2 Competition: If the alkyl halide is sterically hindered (secondary/tertiary), the alkoxide acts as a base, causing elimination.

Optimized Protocol:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 eq).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF is superior for solvating the cation and breaking aggregates.

  • Base: NaH (60% dispersion in mineral oil, 1.2 eq).

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq).

Step-by-Step:

  • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF (0.5 M) under Argon/Nitrogen.

  • Cool to 0°C.

  • Add NaH portion-wise. Wait for gas evolution (H2) to cease. This usually takes 30-45 minutes. Critical Step: Incomplete deprotonation is a common failure point.

  • Add the alkyl halide dropwise at 0°C.

  • Warm to Room Temperature (RT) and stir for 4-16 hours.

  • Quench: Add saturated NH4Cl solution carefully.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction NaH was "dead" (hydrolyzed).Use fresh NaH. Verify activity by adding a drop of water to a small sample (should fizz violently).
Low Yield (<40%) Alkoxide aggregation.Add 15-crown-5 (if using NaH) or TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.
Elimination Product Alkyl halide is too hindered.Switch to Ag2O (Silver Oxide) conditions (milder base) or use a triflate leaving group.
Black Tar DMF decomposition.[1]Do not heat NaH/DMF mixtures above 60°C. Exothermic runaway risk [1].
Scenario B: Aromatic Coupling (Mitsunobu Reaction)

The Issue: You need to couple the piperidine alcohol with a phenol, but SNAr isn't working because the ring isn't activated.

Root Cause Analysis: Mitsunobu reactions are sensitive to pKa and reagent order. The reaction is driven by the formation of the strong P=O bond.

Optimized Protocol:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 eq).

  • Nucleophile: Phenol derivative (1.1 eq). Note: pKa must be < 11.

  • Reagents: PPh3 (Triphenylphosphine, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Dissolve Piperidine, Phenol, and PPh3 in THF. Cool to 0°C.[2][3]

  • Critical Step: Add DIAD dropwise over 20 minutes. Adding it too fast generates heat and side-products.

  • Stir at RT.[2][3][4][5]

FAQ:

  • Q: Can I use this for aliphatic alcohols?

    • A: Generally, no. The nucleophile (the alcohol you are coupling to) must be acidic (pKa < 11-13). For aliphatic-aliphatic ether formation, revert to Williamson synthesis.

  • Q: The reaction is stuck.

    • A: Try ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for more difficult couplings.

Scenario C: Activated Aryl Ethers (SNAr)

The Issue: Coupling with fluoronitrobenzene or fluoropyridine.

Root Cause Analysis: The mechanism requires a stable Meisenheimer complex. If the ring isn't electron-deficient enough, the reaction stalls.

Optimized Protocol:

  • Base: Cs2CO3 (Cesium Carbonate) - 2.0 eq. Cesium is crucial due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).

  • Solvent: DMSO or DMF.

  • Temp: 80-100°C.

Part 3: Advanced Troubleshooting (The "Weird" Stuff)

Q1: I see a byproduct with Mass M-18 (Elimination). Why?

  • Analysis: This is the formation of the enecarbamate (alkene).

  • Fix: Your base is too strong or the temperature is too high. If using NaH, switch to KOH/DMSO or reduce the temperature. If using Mitsunobu, ensure the reaction stays cool during DIAD addition.

Q2: I used N-Boc-4-hydroxypiperidine, but the Boc group fell off.

  • Analysis: Did you use a strong acid in the workup? Or did you use NaH with high heat in a solvent containing trace water (creating NaOH)?

  • Fix: Maintain pH 7-9 during workup. Avoid heating basic aqueous layers with the Boc group present for extended periods.

Q3: Can I do this without protecting the Nitrogen?

  • Analysis: Technically, yes, if you use reductive alkylation on the ketone (4-piperidone) instead of alkylating the alcohol, or if you use highly specific pH-controlled phase transfer catalysis.

  • Verdict: For O-alkylation of the alcohol, no . The pKa of the NH (approx 10-11) and OH (approx 16) means the Nitrogen will always deprotonate and react first under basic conditions [2].

References

  • Yang, H. et al. "Safety Evaluation of the reaction of NaH with DMF." Organic Process Research & Development, 2006.

  • Clayden, J., Greeves, N., Warren, S. "Nucleophilic Substitution at the Carbonyl Group." Organic Chemistry, 2nd Edition, Oxford University Press, 2012. (General reference for HSAB and pKa values).
  • BenchChem. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." BenchChem Technical Notes, 2025.

  • Sigma-Aldrich. "4-Hydroxypiperidine Technical Data Sheet." Merck/Sigma, 2024.

Sources

Technical Support Center: Optimizing Recrystallization of Piperidin-4-yloxy Acetamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of piperidin-4-yloxy acetamide salts. As a critical class of compounds in modern drug development, achieving high purity and a stable, well-defined crystalline form is paramount. Recrystallization is the most powerful technique for this purpose, yet it is often a source of experimental challenges.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your crystallization processes effectively. We will address common issues in a direct question-and-answer format, grounded in the fundamental principles of physical organic chemistry and solid-state science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before starting or while optimizing your recrystallization experiments.

Q1: What makes piperidin-4-yloxy acetamide salts challenging to recrystallize?

The structure of these molecules presents a unique combination of features: a basic piperidine nitrogen, a polar acetamide group capable of strong hydrogen bonding, and an ether linkage. As salts, they introduce ionic interactions. This complexity means their solubility is highly sensitive to the solvent system, pH, and temperature.[3][4] The flexible piperidine ring and potential for different salt forms also increase the risk of polymorphism, where the same molecule crystallizes in different arrangements, each with unique properties.[5][6][7]

Q2: How do I begin selecting a solvent system?

The ideal solvent should dissolve your salt completely at an elevated temperature but sparingly at low temperatures.[8][9] Given the polar and ionic nature of your compound, start with polar protic solvents like ethanol, isopropanol, or water, and polar aprotic solvents like acetonitrile or acetone.[10][11] Often, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is required. Common pairs include ethanol/ethyl acetate, methanol/diethyl ether, or acetonitrile/toluene.[12][13]

Q3: My compound is a hydrochloride salt. Does the counter-ion affect solvent choice?

Absolutely. The salt form significantly increases polarity compared to the free base. This generally makes the compound more soluble in polar solvents like alcohols and water, and less soluble in non-polar solvents like hexanes or toluene.[14] However, the presence of the salt can also lead to disproportionation in certain conditions, where the salt reverts to the free base and the corresponding acid. This is particularly relevant when dealing with pH adjustments.[15]

Q4: What is "oiling out," and why does it happen with my compound?

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid crystal.[16] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form you are trying to crystallize. The resulting oil is an impure, supercooled liquid, and it rarely crystallizes well. This is a common problem for compounds with strong intermolecular forces that are disrupted at elevated temperatures.

Q5: How important is the cooling rate, and what is the best practice?

The cooling rate is critical. A slow cooling process is almost always better as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[17][18] Rapid cooling or "crashing out" traps impurities and solvent within the crystal lattice, leading to a less pure product and often smaller, poorly formed crystals.[19][20] A best practice is to allow the heated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct problem/cause/solution format.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization failures.

G start Start: Crude piperidin-4-yloxy acetamide salt dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe Outcome cool->observe success Success: Well-formed crystals observe->success Crystals form no_xtal Problem: No Crystals Form observe->no_xtal No solid forms oil_out Problem: Compound 'Oils Out' observe->oil_out Liquid phase separates poor_yield Problem: Poor Yield or Purity observe->poor_yield Crystals are impure or recovery is low sol_n1 Cause: Solution not saturated (too much solvent) no_xtal->sol_n1 sol_n2 Cause: Supersaturated solution (nucleation barrier) no_xtal->sol_n2 sol_o1 Cause: Saturation temp > MP of compound oil_out->sol_o1 sol_p1 Cause: Cooling too rapid or wrong solvent poor_yield->sol_p1 act_n1 Action: Boil off some solvent and re-cool sol_n1->act_n1 act_n2 Action: Scratch flask inner wall or add a seed crystal sol_n2->act_n2 act_o1 Action: Re-heat to dissolve oil, add more solvent, re-cool sol_o1->act_o1 act_o2 Action: Change to a solvent with a lower boiling point sol_o1->act_o2 act_p1 Action: Ensure slow cooling. Re-crystallize a second time. sol_p1->act_p1

Caption: Troubleshooting flowchart for common recrystallization issues.

Issue 1: No crystals form, even after cooling in an ice bath.

  • Possible Cause A: The solution is not sufficiently saturated. You may have added too much solvent. A common mistake is to add solvent to the solid at room temperature. The goal is to use the minimum amount of boiling solvent to fully dissolve the solid.[8][17]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool slowly again.[16]

  • Possible Cause B: The solution is supersaturated. The energy barrier for crystal nucleation has not been overcome.

    • Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for nucleation.[8]

    • Solution 2 (Seeding): If you have a small amount of pure solid, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth. This is a highly effective and recommended technique for process control.[9]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of your solvent is higher than the melting point of your compound. The compound is melting in the hot solution and then separating as a supercooled liquid upon cooling.[16]

    • Solution 1 (Modify Conditions): Reheat the solution to dissolve the oil completely. Add a small amount of additional solvent to lower the saturation temperature, then allow it to cool very slowly. This may allow crystallization to occur at a temperature below the compound's melting point.[16]

    • Solution 2 (Change Solvent): The most robust solution is to choose a different solvent or solvent system with a lower boiling point.[16] For example, if you are using water (BP 100 °C), consider a switch to ethanol (BP 78 °C).

Issue 3: The recrystallized product has a low yield.

  • Possible Cause A: Too much solvent was used. Your compound has some solubility even in the cold solvent. Using an excessive volume of solvent will result in a significant amount of product remaining in the mother liquor.[8][19]

    • Solution: Always use the minimum amount of hot solvent required for complete dissolution. After filtering your crystals, you can try to recover a second crop by evaporating some of the solvent from the filtrate and re-cooling, but be aware this crop may be less pure.

  • Possible Cause B: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use an excess of 10-20% solvent to ensure the compound remains dissolved during filtration. Pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent.[16] The excess solvent can be evaporated before cooling.

Issue 4: The final product is still impure (e.g., off-color, poor analytical data).

  • Possible Cause A: The solution was cooled too quickly. Rapid cooling can trap impurities within the crystal lattice.[17][18]

    • Solution: Perform a second recrystallization, ensuring the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help.

  • Possible Cause B: The chosen solvent is not effective at separating the impurity. The impurity may have very similar solubility characteristics to your desired compound in that specific solvent.

    • Solution: Re-evaluate your solvent choice. A different solvent or a two-solvent system might provide better discrimination between your product and the impurity.[16] For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective, but use it sparingly as it can also adsorb your product.[8]

Section 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently test multiple solvents to find the ideal system for your piperidin-4-yloxy acetamide salt.

G start Place ~20 mg of crude salt into 6 test tubes add_rt_solvent Add potential solvent dropwise at Room Temp (~0.5 mL) start->add_rt_solvent observe_rt Observe Solubility at RT add_rt_solvent->observe_rt soluble_rt Result: Soluble at RT -> Poor Solvent observe_rt->soluble_rt Dissolves insoluble_rt Result: Insoluble at RT -> Proceed to Heat observe_rt->insoluble_rt Does not dissolve heat Heat the insoluble mixture in a water bath insoluble_rt->heat observe_hot Observe Solubility when Hot heat->observe_hot insoluble_hot Result: Insoluble when Hot -> Poor Solvent observe_hot->insoluble_hot Does not dissolve soluble_hot Result: Soluble when Hot -> Proceed to Cool observe_hot->soluble_hot Dissolves cool Cool slowly to RT, then place in ice bath soluble_hot->cool observe_final Observe Crystal Formation cool->observe_final no_xtal Result: No Crystals Form -> Poor Solvent observe_final->no_xtal No precipitation good_xtal Result: Abundant Crystals Form -> Good Solvent Candidate observe_final->good_xtal Precipitation occurs

Caption: Workflow for systematic recrystallization solvent screening.

Methodology:

  • Place approximately 20-30 mg of your crude salt into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate) dropwise at room temperature until about 0.5 mL has been added. Agitate the tube.

  • Observation 1: If the compound dissolves completely at room temperature, it is not a suitable single solvent for recrystallization.[21]

  • For the tubes where the compound is insoluble or sparingly soluble, heat them in a water bath. Add more solvent dropwise if necessary until the solid just dissolves.

  • Observation 2: If the compound does not dissolve even when the solvent is boiling, it is not a suitable solvent.

  • For the tubes where the compound dissolved completely upon heating, allow them to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation 3: The solvent that produces a large amount of crystalline precipitate upon cooling is your best candidate.

Table 1: Common Solvents for Recrystallization of Polar Organic Salts
SolventBoiling Point (°C)PolarityCommon Use Notes
Water100Very HighExcellent for many salts, but high boiling point can cause "oiling out".[12]
Ethanol78HighA very common and effective solvent for polar compounds.[10][22]
Isopropanol82HighSimilar to ethanol, sometimes provides better crystal habit.
Acetonitrile82Medium-HighGood choice for many amides; can produce high-quality crystals.[11]
Acetone56Medium-HighLower boiling point is useful, but its high volatility requires care.
Ethyl Acetate77MediumOften used as an anti-solvent with more polar solvents like ethanol.[22]
Toluene111LowGenerally used as an anti-solvent for highly polar compounds.[23]
Hexanes/Heptane~69 / ~98Very LowExclusively used as an anti-solvent.
Protocol 2: General Single-Solvent Recrystallization
  • Place the crude piperidin-4-yloxy acetamide salt in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small amount of the chosen solvent (from Protocol 1) to the flask, enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring.

  • Add more hot solvent dropwise until the solid has just completely dissolved. Do not add an excess.[8]

  • If the solution contains insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]

  • Allow the crystals to dry completely under vacuum to remove all residual solvent.

Protocol 3: Characterization of Crystalline Product

After recrystallization, it is crucial to confirm the purity, identity, and solid form of your material. The choice of technique provides different information.

Table 2: Key Analytical Techniques for Crystal Characterization

TechniqueInformation ProvidedRelevance to Drug Development
Powder X-Ray Diffraction (PXRD) Crystal structure fingerprint, polymorphism identification, crystallinity assessment.[2][24]The definitive method for identifying and controlling the polymorphic form of an API, which is a regulatory requirement.[7]
Differential Scanning Calorimetry (DSC) Melting point, purity, detection of polymorphs and solvates through thermal transitions.[25]Critical for determining the thermodynamic stability of different crystal forms and identifying potential processing issues.
Thermogravimetric Analysis (TGA) Quantifies solvent/water content (solvates/hydrates).Measures the amount of residual solvent, which is a critical quality attribute with strict limits (ICH Q3C).[26]
Optical Microscopy / SEM Crystal habit (shape), particle size, and size distribution.These properties significantly impact bulk powder properties like flowability and compaction, which are vital for tablet manufacturing.[1]
Nuclear Magnetic Resonance (NMR) Chemical structure confirmation and purity assessment.Confirms the chemical identity of the molecule and detects any remaining soluble impurities.
References
  • Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-901.
  • van der Merwe, J. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Ingenta Connect.
  • Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • RJPT. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
  • (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
  • BenchChem. (2025).
  • PMC. (n.d.).
  • MDPI. (2024). Advances in Quantitative Analytical Methods for Solid Drugs. MDPI.
  • TA Instruments. (n.d.).
  • (n.d.).
  • Syrris. (2024).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • University of Rochester. (n.d.).
  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • (n.d.).
  • BenchChem. (2025).
  • (2015).
  • (2021).
  • Chakkarwar, A. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Google Patents. (n.d.). Process for the preparation of an acetamide derivative.
  • (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Taylor, L. S., et al. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC.
  • BenchChem. (2025). Troubleshooting poor solubility of piperidine-4-acetic acid compounds. BenchChem.
  • Zablocka, M., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... PMC.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide, a key intermediate in pharmaceutical research.[1] We will explore the theoretical basis for its spectral features, present a detailed experimental protocol for acquiring high-quality data, and compare the utility of ¹H NMR with other essential analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this and similar molecules.

The Structural Significance of this compound

This compound serves as a versatile scaffold in medicinal chemistry, often utilized in the synthesis of novel therapeutics targeting the central nervous system.[1] Its structure, comprising a piperidine ring, an ether linkage, and a tertiary amide, presents a unique set of spectroscopic challenges and points of interest. Accurate structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and for understanding structure-activity relationships (SAR).

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural analysis of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each proton in the molecule.

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and data from structurally related compounds, we can predict the ¹H NMR spectrum of this compound.[2][3] The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. Due to the hindered rotation around the amide C-N bond, some signals, particularly those of the N-ethyl and N-methyl groups, may appear as broadened signals or as distinct sets of rotameric peaks at room temperature.[4]

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-4 (piperidine CH-O)3.8 - 4.2Multiplet-1H
O-CH₂ (acetamide)4.1 - 4.3Singlet-2H
N-CH₂ (piperidine, equatorial)2.8 - 3.2Multiplet-2H
N-CH₂ (piperidine, axial)2.3 - 2.7Multiplet-2H
N-CH₂ (ethyl)3.3 - 3.5Quartet~72H
N-CH₃ (methyl)2.9 - 3.1Singlet (or two singlets for rotamers)-3H
CH₂ (piperidine, C3 & C5, equatorial)1.8 - 2.1Multiplet-2H
CH₂ (piperidine, C3 & C5, axial)1.5 - 1.8Multiplet-2H
CH₃ (ethyl)1.0 - 1.2Triplet~73H
NH (piperidine)1.5 - 2.5 (broad)Broad Singlet-1H

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-resolution ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a standardized workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the acquisition time to at least 3-4 seconds.

    • Apply a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Workflow Diagram

Caption: Workflow for ¹H NMR analysis.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization of this compound often involves a suite of analytical methods. Each technique provides unique and complementary information.

Technique Information Provided Advantages Disadvantages
¹H NMR Detailed information on proton environment, connectivity, and stereochemistry.High resolution, non-destructive, quantitative.Requires soluble sample, can have complex spectra for large molecules.
¹³C NMR Information on the carbon skeleton of the molecule.Complements ¹H NMR, good for identifying functional groups.Lower sensitivity than ¹H NMR, requires more sample and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.[5]High sensitivity, provides molecular formula with high-resolution MS.[6]Does not provide detailed structural connectivity, can be destructive.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[7][8]High sensitivity, excellent for separating mixtures and determining purity.[9]Does not provide structural information on its own.
Infrared (IR) Spectroscopy Information about the functional groups present.Fast, requires minimal sample preparation.Provides limited structural information, spectra can be complex.
Synergistic Power of Combined Techniques

The most robust characterization is achieved by combining these techniques. For instance, mass spectrometry can confirm the molecular weight, while ¹³C NMR verifies the carbon framework.[5][7] HPLC is crucial for ensuring the purity of the sample before NMR analysis, which is essential for accurate integration and interpretation.[8]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is fundamental to its application in drug discovery and development. By following a rigorous experimental protocol and interpreting the data in the context of predicted values and complementary analytical techniques, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The interplay of ¹H NMR with methods like ¹³C NMR, mass spectrometry, and HPLC provides a self-validating system for comprehensive molecular characterization.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved from [Link]

  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (n.d.). PMC. Retrieved from [Link]

  • ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. Retrieved from [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. (2017). ACS Publications. Retrieved from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Semantic Scholar. Retrieved from [Link]

  • N-ethyl-2-(4-piperidinyloxy)acetamide (C9H18N2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Acetamide, N-ethenyl-N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (n.d.). PMC. Retrieved from [Link]

  • N 2 Acetamidoethyl 2 3R 4S 3 5 butyl 1 2 oxazol 3 yl methyl 4 piperidinyl acetamide. (2020). mzCloud. Retrieved from [Link]

  • N-ethyl-2-(piperidin-4-yloxy)acetamide. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Author manuscript. Retrieved from [Link]

  • Supplementary Information. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • N-methyl-2-(piperidin-4-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (2021). eScholarship.org. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. Retrieved from [Link]

  • N-(piperidin-4-ylmethyl)acetamide Properties. (2025). EPA. Retrieved from [Link]

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). (2024). IJNRD.org. Retrieved from [Link]

  • Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior sample preparation. (2020). ResearchGate. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Piperidine Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for piperidine acetamides, with a specific focus on the fentanyl class and its structural analogs. It is designed for analytical chemists and forensic toxicologists requiring robust identification protocols.

Executive Summary

Piperidine acetamides, characterized by a piperidine ring attached to an acetamide moiety (often via an aniline bridge), represent a critical structural class in pharmaceutical chemistry and forensic toxicology. The most prominent example is fentanyl (


-phenyl-

-[1-(2-phenylethyl)piperidin-4-yl]acetamide).

Accurate identification of these compounds is complicated by the existence of numerous structural isomers (e.g., methylfentanyl isomers) and related scaffolds (e.g., piperazine acetamides like U-47700). This guide compares the fragmentation behaviors of piperidine acetamides against these alternatives, establishing a self-validating identification workflow.

Mechanistic Comparison: ESI vs. EI

The fragmentation of piperidine acetamides is heavily dependent on the ionization method. Understanding the causality behind these differences is essential for method selection.

Electrospray Ionization (ESI-MS/MS)

In positive mode ESI (


), the proton typically localizes on the highly basic piperidine nitrogen.[1] However, energy mobilization often drives fragmentation remote from this site or via charge migration.
  • Primary Pathway (The "188" Pathway):

    • Mechanism: Cleavage of the C-N bond between the piperidine ring and the exocyclic amide nitrogen.

    • Result: Neutral loss of the amide moiety (

      
      -phenylpropanamide).
      
    • Characteristic Ion:

      
       188 (1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine cation).
      
    • Secondary Fragmentation: The

      
       188 ion further fragments to 
      
      
      
      105 (phenethyl cation) via cleavage of the N-alkyl chain.[2]
  • Secondary Pathway (The "Amide" Pathway):

    • Mechanism: Cleavage of the amide bond itself.

    • Result: Formation of acylium ions or aniline-related fragments.

    • Significance: Less dominant in piperidines compared to acyclic amides but diagnostic for the acyl chain length (e.g., distinguishing fentanyl from acetylfentanyl).

Electron Ionization (EI-MS)

EI is a hard ionization technique (70 eV) yielding extensive fragmentation.

  • 
    -Cleavage:  The radical cation directs cleavage at the C-C bond adjacent to the piperidine nitrogen.[1]
    
  • Diagnostic Value: EI is superior for structural elucidation of the piperidine ring substituents but often results in low molecular ion (

    
    ) intensity, making MW determination difficult compared to ESI.
    

Comparative Analysis: Piperidine vs. Alternatives

To validate the identity of a piperidine acetamide, one must distinguish it from closely related structural classes.

Table 1: Fragmentation Fingerprints of Piperidine Acetamides vs. Alternatives[3]
FeaturePiperidine Acetamides (e.g., Fentanyl)Piperazine Acetamides (e.g., U-47700)Acyclic Acetamides (e.g., AH-7921)
Precursor Ion

(Stable)

(Stable)

(Stable)
Base Peak (ESI)

188
(Piperidine core)

84/70
(Piperazine ring fragments)

varies
(often amine loss)
Key Neutral Loss Amide moiety (

-phenylamide)
Substituent on distal NCleavage of alkylamine chain
Ring Cleavage Rare in ESI;

146/132 in MS

Common ring openingN/A (No ring)
Isomer Risk High (Ortho/Meta/Para isomers)ModerateLow
Distinguishing Isomers (The "Protomer" Challenge)

A major analytical risk is distinguishing positional isomers (e.g., cis- vs. trans-3-methylfentanyl).

  • Problem: MS/MS spectra are often identical because the methyl group remains on the piperidine ring in the primary fragment (

    
     202 instead of 188).
    
  • Solution: Use Ion Mobility Spectrometry (IMS) or controlled retention time mapping. Recent studies indicate that fentanyl analogs exist as two gas-phase protomers, and their ratio can be diagnostic when coupled with IMS [1].[3]

Visualization of Fragmentation Pathways[1][4][9][10][11]

The following diagram illustrates the critical "Pathway A" cleavage sequence for Fentanyl, the archetype of this class.

FentanylFragmentation Precursor Precursor [M+H]+ m/z 337 (Protonated Fentanyl) Transition C-N Bond Cleavage (Loss of N-phenylpropanamide) Precursor->Transition CID Energy Fragment188 Major Fragment m/z 188 (Phenethyl-tetrahydropyridine) Transition->Fragment188 -149 Da Fragment105 Secondary Fragment m/z 105 (Phenethyl Cation) Fragment188->Fragment105 -83 Da (Loss of Piperidine Ring) Fragment146 Minor Fragment m/z 146 (Ring Contraction/Loss) Fragment188->Fragment146 Rearrangement

Figure 1: Primary ESI-MS/MS fragmentation pathway for Fentanyl (Piperidine Acetamide). The transition from m/z 337 to 188 is the defining characteristic of this scaffold.

Experimental Protocol: Self-Validating Identification

This protocol ensures high confidence in identifying piperidine acetamides by cross-referencing retention time, accurate mass, and fragmentation ratios.

Sample Preparation
  • Matrix: Plasma, Urine, or Powder.

  • Extraction: Liquid-Liquid Extraction (LLE) using 1-chlorobutane is recommended over SPE for cleaner background in identifying non-polar piperidine analogs.

  • Reconstitution: 90:10 Mobile Phase A:B to ensure proper focusing on C18 columns.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Ammonium aids in adduct formation confirmation).

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Gradient: Steep ramp (5% to 95% B over 8 mins) to separate positional isomers.

Data Acquisition Strategy (MRM & Product Ion Scan)

To validate the "Piperidine Acetamide" core, monitor the following transitions:

  • Quantifier (Primary):

    
     (or analog equivalent).
    
    • Validation: If this transition is absent, the piperidine core is likely modified or absent.

  • Qualifier 1 (Secondary):

    
     (Phenethyl chain).
    
    • Validation: Confirms the N-tail substituent.

  • Qualifier 2 (Amide):

    
     (e.g., 
    
    
    
    57 for propionyl).
    • Validation: Confirms the acetamide chain length.

Decision Logic for Unknowns

Use the following logic flow to classify unknown peaks:

IdentificationLogic Start Unknown Peak [M+H]+ Detected Check188 Is Fragment m/z 188 Present? Start->Check188 Check105 Is Fragment m/z 105 Present? Check188->Check105 Yes CheckShift Is there a shifted '188' ion? (e.g., m/z 202) Check188->CheckShift No ClassFent Likely Fentanyl Analog (Unmodified Core) Check105->ClassFent Yes ClassMod Piperidine-Ring Modified Analog (e.g., Methylfentanyl) CheckShift->ClassMod Yes ClassOther Non-Piperidine Structure (Check Piperazine/Acyclic) CheckShift->ClassOther No

Figure 2: Decision tree for classifying unknown piperidine acetamides based on MS/MS fragmentation.

References

  • Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry . ACS Figshare. Available at: [Link]

  • Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) . Journal of the American Society for Mass Spectrometry.[4] Available at: [Link]

  • Multistage fragmentation of fentanyl in water [MH]+ → m/z 188 . Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Navigating Stereochemistry: A Comparative Analysis of 4-Piperidinyloxy and 3-Piperidinyloxy Isomer Potency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved therapeutics and its role as a privileged structure in drug discovery. The strategic placement of substituents on this six-membered heterocycle can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, the positional isomerism of ether-linked functional groups, specifically the distinction between 4-piperidinyloxy and 3-piperidinyloxy moieties, presents a critical consideration in molecular design. This guide offers an in-depth, objective comparison of the potency of these two isomers, supported by experimental data, to provide a framework for rational drug design and to illuminate the nuanced structure-activity relationships (SAR) that govern their biological activity.

Comparative Potency Data: A Tale of Two Positions

The seemingly subtle shift of the ether linkage from the 4-position to the 3-position on the piperidine ring can lead to significant differences in biological activity. The following table summarizes the inhibitory potency of positional isomers of piperidine derivatives against two distinct biological targets: Cyclin-Dependent Kinase 2/Cyclin A (CDK2/A) and the Sigma 1 (σ1) and Dopamine 4 (D4) receptors.

Compound IDIsomeric PositionTargetAssay TypeIC50 (µM)Ki (nM)
25 4-piperidinyloxyCDK2/Cyclin AKinase Assay8.52-
27 3-methoxy-4-piperidinyloxyCDK2/Cyclin AKinase Assay22.4-
1a 4-hydroxypiperidineσ1 ReceptorRadioligand Binding-1.2
1b 3-hydroxypiperidineσ1 ReceptorRadioligand Binding-1283
1a 4-hydroxypiperidineD4 ReceptorRadioligand Binding-860
1b 3-hydroxypiperidineD4 ReceptorD4 Receptor->10,000

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for reproducible and verifiable research.

In Vitro Kinase Inhibition Assay for CDK2/Cyclin A

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the stock solution to the desired concentrations for the assay.

    • Prepare the kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare the substrate solution (e.g., a peptide or protein substrate for the kinase).

    • Prepare the ATP solution, often radiolabeled with ³²P or ³³P.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add the test compound at various concentrations.

    • Add the kinase enzyme (e.g., recombinant CDK2/Cyclin A).

    • Incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate and radiolabeled ATP.

    • Allow the reaction to proceed for a defined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or a denaturing agent).

  • Detection and Data Analysis:

    • Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter membrane to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for σ1 and D4 Receptors

This protocol describes the methodology for determining the binding affinity (Ki) of a test compound to a specific receptor.

  • Membrane Preparation:

    • Harvest cells expressing the receptor of interest (e.g., HEK293 cells transfected with the σ1 or D4 receptor).

    • Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • Add a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]pentazocine for σ1 or [³H]spiperone for D4).

    • Add the test compound at various concentrations to compete with the radioligand for binding to the receptor.

    • Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualization of Key Processes

To better illustrate the experimental and biological contexts, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_compound Prepare Test Compound Dilutions add_reagents Add Kinase, Compound, and Substrate/ATP to Plate prep_compound->add_reagents prep_kinase Prepare Kinase Solution prep_kinase->add_reagents prep_substrate Prepare Substrate & ATP prep_substrate->add_reagents incubate Incubate at Controlled Temperature add_reagents->incubate stop_reaction Stop Kinase Reaction incubate->stop_reaction filter_wash Filter and Wash stop_reaction->filter_wash measure Measure Radioactivity filter_wash->measure analyze Calculate IC50 measure->analyze cluster_pathway Simplified CDK Signaling Pathway Growth_Factors Growth Factors Receptor Cell Surface Receptor Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cyclin_D Cyclin D Synthesis Signaling_Cascade->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb pRb (Retinoblastoma Protein) CDK4_6->pRb phosphorylates E2F E2F Transcription Factor pRb->E2F releases Cyclin_E_A Cyclin E/A Synthesis E2F->Cyclin_E_A CDK2 CDK2 Cyclin_E_A->CDK2 Cell_Cycle_Progression Cell Cycle Progression (S Phase Entry) CDK2->Cell_Cycle_Progression drives Inhibitor Piperidinyloxy-based Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified representation of the CDK signaling pathway.

Causality and Mechanistic Insights

The observed differences in potency between the 4-piperidinyloxy and 3-piperidinyloxy isomers can be attributed to several key factors rooted in the principles of medicinal chemistry and structure-based drug design:

  • Binding Site Interactions: The precise orientation of the ether oxygen and the subsequent trajectory of the rest of the molecule are critical for optimal interactions within the target's binding pocket. In the case of the highly potent 4-hydroxypiperidine σ1 modulator, the hydroxyl group at the 4-position is likely forming a crucial hydrogen bond or other favorable interaction with a specific amino acid residue in the receptor. Shifting this functionality to the 3-position, as seen in the significantly less potent 3-hydroxypiperidine analog, likely disrupts this key interaction or introduces steric clashes, leading to a dramatic loss of affinity.

  • Conformational Rigidity and Flexibility: The substitution pattern on the piperidine ring influences its conformational preferences (e.g., chair, boat, twist-boat). The position of the ether linkage can restrict the rotation of appended functionalities, locking the molecule into a bioactive conformation that is favorable for binding to one isomer but not the other.

  • Physicochemical Properties: The position of the oxygen atom can subtly alter the molecule's physicochemical properties, such as its lipophilicity (logP) and polar surface area (PSA). These properties, in turn, affect the compound's solubility, membrane permeability, and overall "drug-likeness," which can indirectly impact its apparent potency in cell-based assays.

In the context of the CDK2 inhibitors, the 4-piperidinyloxy derivative (25) demonstrated greater potency than the 3-methoxy-4-piperidinyloxy analog (27). This suggests that the addition of the methoxy group at the 3-position is detrimental to activity, possibly due to steric hindrance within the ATP-binding pocket of the kinase or an alteration of the electronic properties of the piperidine ring that are unfavorable for binding.

Conclusion: Guiding Future Drug Design

The comparative analysis of 4-piperidinyloxy and 3-piperidinyloxy isomers underscores the profound impact of positional isomerism on pharmacological potency. The data presented herein clearly demonstrates that the 4-substituted piperidine ring can be a privileged scaffold for achieving high affinity, as evidenced by the potent CDK2 and σ1 receptor inhibitors. Conversely, substitution at the 3-position can lead to a significant or even complete loss of activity.

These findings have critical implications for drug discovery and development. They highlight the necessity of a systematic exploration of positional isomers during the lead optimization process. For researchers and scientists, this guide serves as a reminder that even seemingly minor structural modifications can have a dramatic effect on biological activity. A thorough understanding of the SAR of these and other privileged scaffolds is paramount for the successful design of novel, potent, and selective therapeutics. Future efforts in this area should focus on co-crystallization studies to elucidate the precise binding modes of these isomers, which will provide invaluable insights for the rational design of the next generation of piperidine-based drugs.

References

  • Benzamide capped peptidomimetics as Non-ATP competitive inhibitors of CDK2 using the REPLACE Strategy. European Journal of Medicinal Chemistry. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide, a chemical compound utilized in pharmaceutical research and development.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.

The information herein is synthesized from established laboratory safety protocols, regulatory guidelines, and data from structurally similar compounds. Given that specific hazard data for this compound is not extensively available, a cautious approach based on the known risks of its constituent chemical groups—piperidine and acetamide derivatives—is warranted.

Understanding the Hazard Profile
  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

The piperidine moiety itself is associated with significant hazards, including flammability, corrosivity, and toxicity upon contact or inhalation.[3][4] Therefore, this compound should be handled as a hazardous substance.

Assumed Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation)
Specific target organ toxicity, single exposureCategory 3 (May cause respiratory irritation)

This table is based on the GHS classification of structurally similar compounds and general knowledge of piperidine derivatives.[2][5]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Safety glasses with side shields or a face shield are mandatory to prevent eye contact.[6]

  • Protective Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Always inspect gloves for integrity before use.

  • Protective Clothing: A lab coat or a chemical-resistant apron is required to protect against skin contact.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

Safe Handling Practices:

  • Avoid generating dust or aerosols.[6]

  • Do not eat, drink, or smoke in the work area.[6][7]

  • Wash hands thoroughly after handling the compound.[2]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a legal and ethical responsibility.[8] The following protocol is designed to meet regulatory standards such as the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9]

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[2]

  • Collect solid and liquid waste in separate, designated containers.[9]

cluster_generation Waste Generation cluster_segregation Waste Segregation Solid Waste Contaminated PPE, Weighing Papers Solid Chemical Waste Solid Chemical Waste Solid Waste->Solid Chemical Waste Liquid Waste Unused Solutions, Rinsates Liquid Chemical Waste Liquid Chemical Waste Liquid Waste->Liquid Chemical Waste Sharps Waste Contaminated Needles, Pipette Tips Sharps Container Sharps Container Sharps Waste->Sharps Container

Caption: Waste Segregation Workflow.

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]

  • Ensure the container has a secure, leak-proof closure.[8][9]

  • The container must be in good condition, free from cracks or damage.[9]

Proper labeling is a regulatory requirement and essential for safety.[10] The label must include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".[6]

  • The specific hazards (e.g., Irritant, Harmful).

  • The date when waste was first added to the container.

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]

  • Keep the waste container closed at all times, except when adding waste.[9]

  • Store the container in a well-ventilated, secure area, away from heat or ignition sources.[2][10]

  • Secondary containment, such as a plastic tub, is recommended, especially for liquid waste containers stored on the floor.[9]

Start Waste Generated SelectContainer Select Appropriate Container (Chemically Compatible, Good Condition) Start->SelectContainer LabelContainer Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) SelectContainer->LabelContainer AddWaste Add Waste to Container LabelContainer->AddWaste CloseContainer Securely Close Container AddWaste->CloseContainer Store Store in Designated Satellite Accumulation Area (Ventilated, Secure, Secondary Containment) CloseContainer->Store Pickup Arrange for Professional Disposal Store->Pickup

Caption: Waste Accumulation and Disposal Workflow.

Step 4: Final Disposal

Do not dispose of this compound down the drain or in regular trash.[8] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for waste handover.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

For a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For a large spill:

  • Evacuate the immediate area.[6]

  • Alert others in the vicinity and contact your institution's EHS or emergency response team.

  • Prevent the spill from entering drains or waterways.[3][6]

Conclusion

The responsible management and disposal of laboratory chemicals like this compound are fundamental to a safe and sustainable research environment. By adhering to the principles of hazard identification, proper handling, and systematic disposal, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). [Link]

  • Environmental Marketing. (2025, August 4). Effective Laboratory Waste Management Tips. [Link]

  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety. [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Piperidine. [Link]

  • Vector SDS and Chemical Management. (2010, September 2). SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide - Hazard. [Link]

  • Chemos GmbH & Co.KG. (2024, October 23). Safety Data Sheet: N-Ethylacetamide. [Link]

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. [Link]

  • MySkinRecipes. (n.d.). N-ethyl-2-(piperidin-4-yloxy)acetamide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.